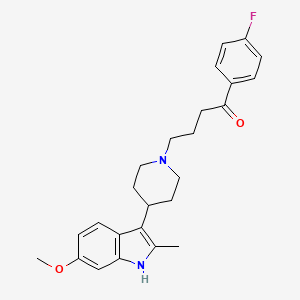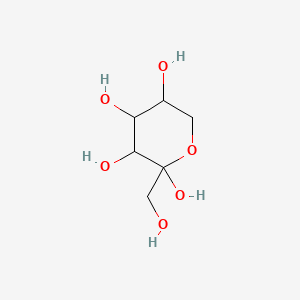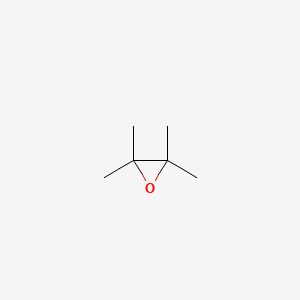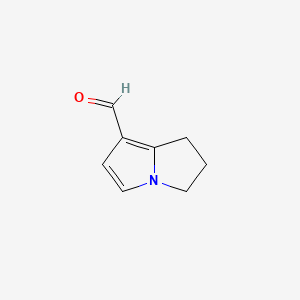![molecular formula C17H18ClN7O9S2 B1605899 guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;hydrochloride CAS No. 71077-14-0](/img/structure/B1605899.png)
guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-, reaction products with guanidine hydrochloride N,N’-bis(mixed Ph, tolyl and xylyl) derivs. is a complex organic compound. It is characterized by the presence of a pyrazole ring, carboxylic acid group, and azo linkage, along with sulfonated phenyl groups. This compound is often used in various chemical and industrial applications due to its unique structural properties.
准备方法
The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrazole ring. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
-
Synthetic Routes
Step 1: Formation of the pyrazole ring through cyclization reactions.
Step 2: Introduction of the carboxylic acid group via carboxylation reactions.
Step 3: Azo coupling reaction to introduce the azo linkage.
Step 4: Sulfonation of phenyl groups.
Step 5: Reaction with guanidine hydrochloride and N,N’-bis(mixed Ph, tolyl and xylyl) derivatives.
-
Reaction Conditions
Catalysts: Specific metal catalysts may be used to facilitate the reactions.
Temperature: Controlled heating to specific temperatures to ensure proper reaction kinetics.
Solvents: Use of organic solvents to dissolve reactants and intermediates.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonated phenyl groups can undergo substitution reactions, where different substituents replace the sulfonate groups.
Azo Coupling: The azo linkage can participate in further coupling reactions to form more complex azo compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with different substituents replacing the sulfonate groups.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo linkage and sulfonated phenyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways and biochemical reactions within cells.
相似化合物的比较
This compound can be compared with other similar compounds, highlighting its uniqueness:
-
Similar Compounds
1H-Pyrazole-5-carboxylic acid derivatives: Compounds with similar pyrazole ring structures and carboxylic acid groups.
Azo Compounds: Compounds with azo linkages and similar functional groups.
Sulfonated Phenyl Compounds: Compounds with sulfonated phenyl groups.
-
Uniqueness
- The combination of the pyrazole ring, carboxylic acid group, azo linkage, and sulfonated phenyl groups makes this compound unique.
- Its specific reactivity and interactions with biological molecules set it apart from other similar compounds.
属性
CAS 编号 |
71077-14-0 |
|---|---|
分子式 |
C17H18ClN7O9S2 |
分子量 |
564 g/mol |
IUPAC 名称 |
guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H12N4O9S2.CH5N3.ClH/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;2-1(3)4;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);(H5,2,3,4);1H |
InChI 键 |
BHAUFROZPICYNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.C(=N)(N)N.Cl |
规范 SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.C(=N)(N)N.Cl |
Key on ui other cas no. |
71077-14-0 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B1605836.png)



